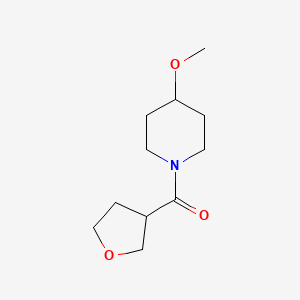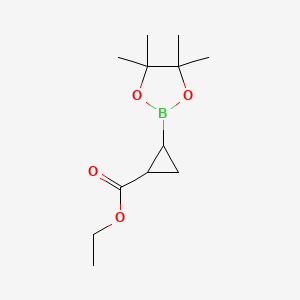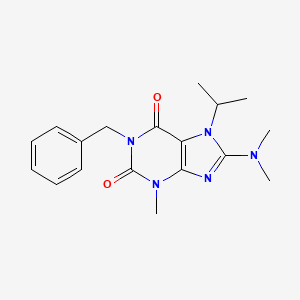![molecular formula C20H11Cl2F3N2O B2366976 1-[(3,4-Dichlorphenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridin-3-carbonitril CAS No. 252059-82-8](/img/structure/B2366976.png)
1-[(3,4-Dichlorphenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H11Cl2F3N2O and its molecular weight is 423.22. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden unter Verwendung eines Palladiumkatalysators. Die Verbindung kann als Organobor-Reagenz in SM-Kupplungsreaktionen dienen . Ihre milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen sie wertvoll für die Synthese komplexer Moleküle.
Antivirale Mittel
Derivate dieser Verbindung wurden als potenzielle antivirale Mittel untersucht. So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate, die strukturelle Merkmale mit unserer Verbindung teilen, aufgrund ihrer antiviralen Aktivität berichtet . Weitere Forschung könnte zusätzliche antivirale Eigenschaften aufdecken.
Protodeboronierungsreaktionen
Protodeboronierungsreaktionen beinhalten die Entfernung einer Borgruppe von einer Organoborverbindung. In einer Studie wurden weniger nucleophile Bor-Ate-Komplexe verwendet, um die Aryladdition an eine Lactam-Einheit zu verhindern, was zur Synthese einer Indolidizidinverbindung führte . Die Borfunktionalität unserer Verbindung könnte bei ähnlichen Transformationen eine Rolle spielen.
Reaktivität der benzylischen Position
Die benzylische Position in organischen Molekülen ist oft reaktiv. Benzylische Halogenide können Substitutionsreaktionen über SN1- oder SN2-Pfade eingehen. Das Verständnis, wie sich unsere Verbindung an der benzylischen Position verhält, könnte Einblicke in ihre Reaktivität und potenzielle Anwendungen liefern .
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play a crucial role in mediating the compound’s biological effects.
Mode of Action
It is known that the compound likely interacts with its targets through a combination of covalent and non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their biological activity .
Biochemical Pathways
It is known that many bioactive compounds can affect a variety of biochemical pathways, leading to diverse downstream effects . For example, they may inhibit or activate enzymes, modulate signal transduction pathways, or alter gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that the compound’s interaction with its targets can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism . These changes can ultimately lead to the compound’s observed biological effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can significantly influence the activity and stability of bioactive compounds .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-12(8-17(16)22)11-27-18(7-5-14(10-26)19(27)28)13-2-1-3-15(9-13)20(23,24)25/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZUCIBIURXILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)





![2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366912.png)

